Technical Whitepaper: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid in Advanced Drug Design & Synthesis
Technical Whitepaper: 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic Acid in Advanced Drug Design & Synthesis
Executive Summary
In contemporary medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic incorporation of solubilizing moieties. 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1334171-28-6) has emerged as a highly versatile bifunctional building block[1]. It combines the robust reactivity of a phenylboronic acid—ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling—with an ethylpiperazine tail, a classic pharmacophore modification used to modulate aqueous solubility, permeability, and target binding[2]. This whitepaper provides an in-depth technical analysis of its properties, mechanistic utility, and self-validating experimental protocols for integration into complex drug scaffolds.
Chemical Profile & Structural Rationale
The architecture of 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid is deliberately engineered for late-stage functionalization:
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The Boronic Acid Handle: Allows for highly regioselective carbon-carbon bond formation with aryl or heteroaryl halides. Unlike stannanes (Stille coupling) or zinc reagents (Negishi coupling), boronic acids are generally non-toxic, bench-stable, and tolerant of aqueous conditions[3].
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The Benzyl Linker: The methylene bridge between the phenyl ring and the piperazine nitrogen provides conformational flexibility. This prevents steric clash during target binding and isolates the basic amine from the aromatic system, maintaining a predictable pKa.
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The Ethylpiperazine Moiety: While methylpiperazine is ubiquitous (e.g., in Imatinib), substituting the methyl group with an ethyl group slightly increases lipophilicity. This fine-tuning can enhance membrane permeability while preserving the basic center necessary for salt formation and aqueous solubility[4]. In recent developments, such as DYRK2 inhibitors for prostate cancer, the incorporation of ethylpiperazine yielded exceptional water solubility (up to 29.5 mg/mL) and favorable safety profiles[5].
Physicochemical Properties
Accurate physicochemical data is critical for predicting reactivity and designing purification workflows. The basic tertiary amine combined with the acidic boronic acid creates a zwitterionic character that influences its solubility profile.
| Property | Value |
| Chemical Name | 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid |
| CAS Number | 1334171-28-6[1] |
| Molecular Formula | C13H21BN2O2[6] |
| Molecular Weight | 248.13 g/mol [6] |
| Density | 1.1 ± 0.1 g/cm³[7] |
| Boiling Point | 401.7 ± 55.0 °C at 760 mmHg[7] |
| Physical State | Solid (Powder) |
Synthetic Utility & Mechanistic Pathways
The primary application of this compound is as a nucleophilic coupling partner in the Suzuki-Miyaura reaction[3]. However, the presence of the basic piperazine nitrogen introduces a potential pitfall: it can coordinate to the palladium catalyst, potentially leading to catalyst poisoning or sluggish oxidative addition.
To counteract this, experienced chemists utilize bidentate ligands (e.g., dppf in Pd(dppf)Cl₂) which tightly bind the palladium center, preventing displacement by the piperazine nitrogen. Furthermore, the reaction requires a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) and a strong inorganic base (like K₂CO₃). The base is not merely a proton scavenger; it is mechanistically essential. It attacks the electron-deficient boron atom to form an electron-rich boronate complex, dramatically accelerating the transmetalation step.
Catalytic cycle of Suzuki-Miyaura coupling utilizing the ethylpiperazine boronic acid.
Application in Medicinal Chemistry
The integration of the ethylpiperazine moiety via this boronic acid is a proven strategy for rescuing "brick dust" molecules—compounds with high target affinity but abysmal solubility.
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Kinase Inhibitors: Many ATP-competitive kinase inhibitors possess flat, hydrophobic heteroaromatic cores. Appending the ethylpiperazine group disrupts crystal packing and introduces a protonatable center, enabling formulation as a hydrochloride or mesylate salt.
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Targeted Protein Degraders (PROTACs): The piperazine ring often serves as an ideal exit vector for attaching PEG or alkyl linkers to E3 ligase ligands, owing to the ease of functionalizing the secondary amine (if a protecting group strategy is used) or utilizing the tertiary amine for physicochemical balance.
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Solubility and Permeability Balancing: As demonstrated in the development of DYRK2 inhibitors, the ethylpiperazine group can participate in water-bridged hydrogen bonds with target proteins while maintaining a medium permeability coefficient (lgPe), striking an optimal balance for oral bioavailability[5].
Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow
The following protocol outlines the coupling of 4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid with a generic heteroaryl bromide. It is designed as a self-validating system: by strictly controlling pH during workup, the chemist ensures the basic product is not lost to the aqueous waste.
Materials:
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Heteroaryl Bromide (1.0 equiv)
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4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (1.3 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
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K₂CO₃ (3.0 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
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Reaction Assembly & Degassing (Causality: Preventing Catalyst Deactivation):
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Charge a Schlenk flask or microwave vial with the heteroaryl bromide, boronic acid, and K₂CO₃.
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Add the 1,4-Dioxane/H₂O solvent mixture. Note: Water is strictly required to dissolve the K₂CO₃ and facilitate the formation of the reactive boronate complex.
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Degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes. Oxygen must be excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) oxides.
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Catalyst Addition & Heating:
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Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas.
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Seal the vessel and heat to 90 °C for 4–12 hours. Monitor the reaction via LC-MS. The bulky dppf ligand prevents the basic ethylpiperazine nitrogen from coordinating to and poisoning the palladium center.
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Self-Validating Workup (Causality: pH-Dependent Partitioning):
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Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc) and water.
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Critical Step: Check the pH of the aqueous layer. It must be > 9. If it is lower, add saturated aqueous Na₂CO₃. Why? The product contains a basic piperazine ring. If the aqueous layer is neutral or acidic, the product will protonate, become water-soluble, and be lost in the aqueous waste.
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Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification:
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Purify via flash column chromatography (DCM : MeOH : NH₄OH = 90:9:1). The addition of 1% aqueous ammonia to the eluent prevents the basic amine from streaking on the acidic silica gel, ensuring sharp product bands and high recovery.
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References
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NextSDS. "4-((4-ethylpiperazin-1-yl)methyl)phenylboronic acid — Chemical Substance Information." NextSDS Database. Available at:[Link]
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ChemSrc. "4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid CAS 1334171-28-6." ChemSrc Database. Available at:[Link]
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ChemRxiv. "Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties." ChemRxiv. Available at:[Link]
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Journal of Medicinal Chemistry (ACS). "Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer." ACS Publications. Available at:[Link]
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Jagiellonian University Repository. "Piperazine derivatives of boronic acids - potential bifunctional biologically active compounds." Nauka. Available at:[Link]
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